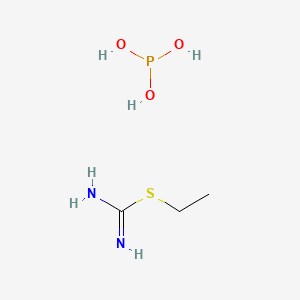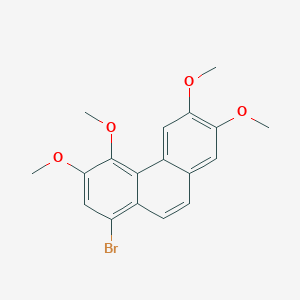![molecular formula C10H14N2O4 B12615281 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol CAS No. 918900-39-7](/img/structure/B12615281.png)
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is an organic compound that features both amine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol typically involves the reaction of 4-nitrophenol with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-aminophenol.
Scientific Research Applications
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: Similar in structure but with an amino group instead of a hydroxyethyl group.
2-[(2-Hydroxyethyl)(methyl)amino]acetonitrile: Similar in having a hydroxyethyl and methylamino group but with a nitrile group instead of a nitrophenol structure.
Uniqueness
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and an amine group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918900-39-7 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[[2-hydroxyethyl(methyl)amino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C10H14N2O4/c1-11(4-5-13)7-8-6-9(12(15)16)2-3-10(8)14/h2-3,6,13-14H,4-5,7H2,1H3 |
InChI Key |
IMPCKQXUJUWTNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


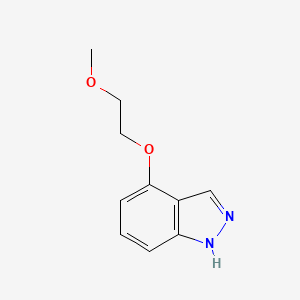
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
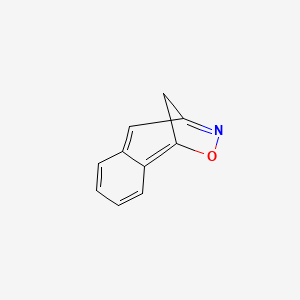
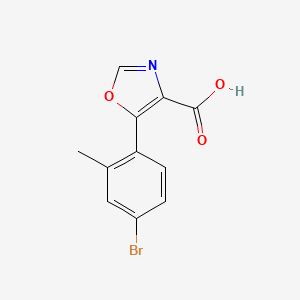
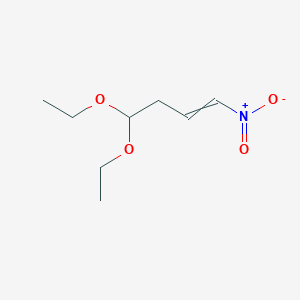
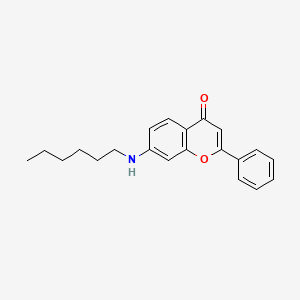
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
